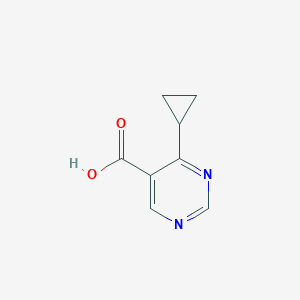
4-Cyclopropylpyrimidine-5-carboxylic acid
Overview
Description
4-Cyclopropylpyrimidine-5-carboxylic acid is a chemical compound with the CAS Number: 954232-79-2 . It has a molecular weight of 164.16 . The IUPAC name for this compound is 4-cyclopropyl-5-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 4-Cyclopropylpyrimidine-5-carboxylic acid is 1S/C8H8N2O2/c11-8(12)6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2H2,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Cyclopropylpyrimidine-5-carboxylic acid is a powder at room temperature . The compound is stored at room temperature and shipped under normal conditions .Scientific Research Applications
Biological Activity and Synthesis
4-Cyclopropylpyrimidine-5-carboxylic acid derivatives demonstrate significant biological activities. For instance, certain derivatives exhibit excellent herbicidal and fungicidal activities. These derivatives are synthesized through various chemical reactions, with specific conditions leading to the desired biological properties (L. Tian, J. Song, J. Wang, & B. Liu, 2009).
Antioxidant Properties
Some compounds in this chemical class have been explored for their antioxidant properties. The synthesis of specific derivatives, such as 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids, and their antioxidant activities have been a subject of study, indicating a potential for therapeutic applications (J. Quiroga et al., 2016).
Pharmaceutical Applications
In the pharmaceutical domain, certain derivatives of 4-Cyclopropylpyrimidine-5-carboxylic acid have shown promise as active site inhibitors for specific enzymes, such as HCV NS5B polymerase. These inhibitors are significant in the development of antiviral drugs, particularly for conditions like hepatitis C (I. Stansfield et al., 2004).
Synthetic Applications
The compound and its derivatives are also used in various synthetic applications. For example, in the synthesis of α-aminophosphonates, derivatives of 4-Cyclopropylpyrimidine-5-carboxylic acid have been used, showcasing their utility in organic chemistry (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).
Chemical Properties and Reactions
The chemical properties and potential reactions involving 4-Cyclopropylpyrimidine-5-carboxylic acid are diverse. Studies have focused on understanding these properties to develop new chemical reactions and synthesize novel compounds for various applications (C. Regan et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective clothing .
Future Directions
While specific future directions for 4-Cyclopropylpyrimidine-5-carboxylic acid are not available, research in the field of pyrimidines is ongoing. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been reported . These studies provide clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .
properties
IUPAC Name |
4-cyclopropylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXMJAAOVBVENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylpyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Propan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390087.png)
![3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3390091.png)
![6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390095.png)
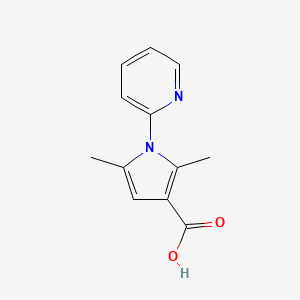
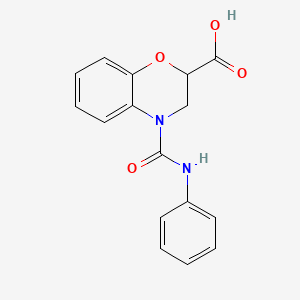


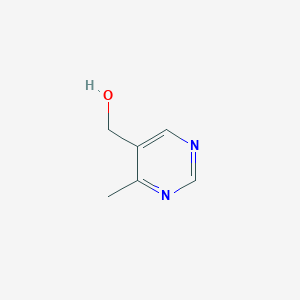

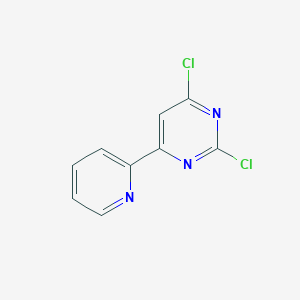
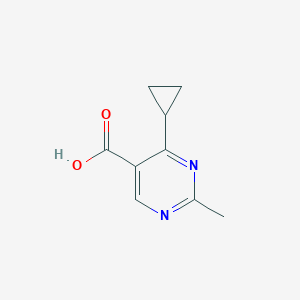
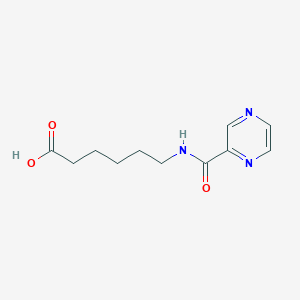
![6-cyclopropyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3390190.png)
![3-Cyclopropyl-6-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390198.png)